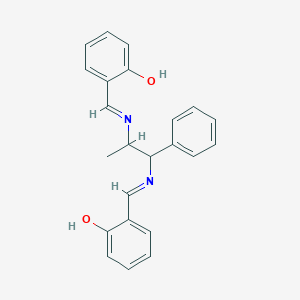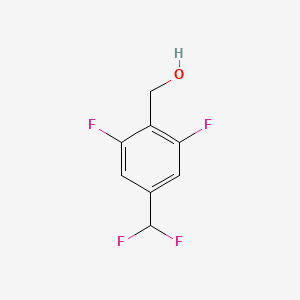
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group, a chloro group, and a fluorophenyl-methylsulfamoyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Acetylphenylamine: This can be achieved by acetylation of aniline using acetic anhydride under acidic conditions.
Formation of 2-Chloro-5-nitrobenzoic acid: This involves the nitration of 2-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Group: The nitro group in 2-chloro-5-nitrobenzoic acid is reduced to an amine group using a reducing agent such as iron powder in hydrochloric acid.
Coupling Reaction: The final step involves coupling the 3-acetylphenylamine with the reduced 2-chloro-5-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorophenyl N-(3-acetylphenyl)carbamate
- N-(3-Acetylphenyl)-4-{[(4-fluorophenyl)sulfonyl]amino}benzamide
- N-(3-acetylphenyl)-4-[[3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Uniqueness
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18ClFN2O4S |
|---|---|
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzamide |
InChI |
InChI=1S/C22H18ClFN2O4S/c1-14(27)15-4-3-5-17(12-15)25-22(28)20-13-19(10-11-21(20)23)31(29,30)26(2)18-8-6-16(24)7-9-18/h3-13H,1-2H3,(H,25,28) |
Clé InChI |
JDVYANFRFGELKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)

![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)

![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12502109.png)


